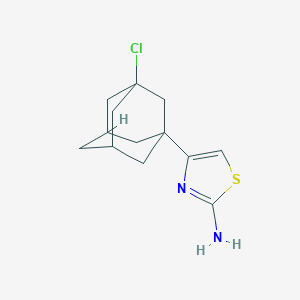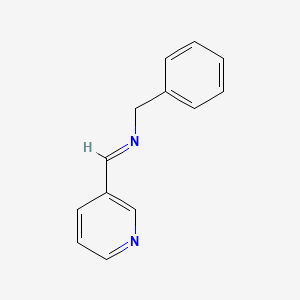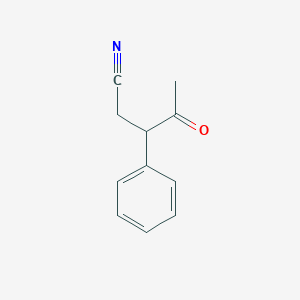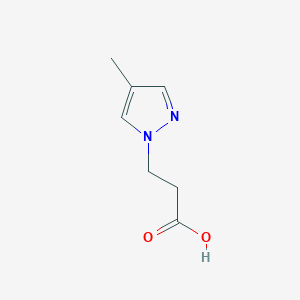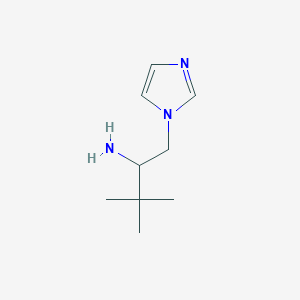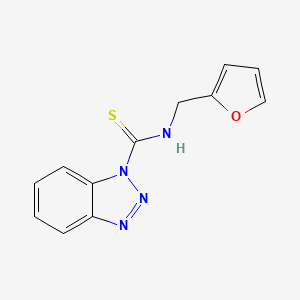![molecular formula C9H10N2O4 B1608458 3-[(2-Nitrophenyl)amino]propanoic acid CAS No. 38584-58-6](/img/structure/B1608458.png)
3-[(2-Nitrophenyl)amino]propanoic acid
Descripción general
Descripción
“3-[(2-Nitrophenyl)amino]propanoic acid” is a chemical compound with the molecular formula C9H10N2O4 . It is also known as “(3S)-3-amino-3-(2-nitrophenyl)propanoic acid” and has a molecular weight of 210.19 . This compound is used in chemical research .
Synthesis Analysis
The synthesis of “3-[(2-Nitrophenyl)amino]propanoic acid” can be achieved from Malonic acid and 2-Nitrobenzaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O4/c10-7(5-9(12)13)6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m0/s1 . The SMILES representation is [NH3+]C@H=O)C1=CC=CC=C1N+=O .
Physical And Chemical Properties Analysis
“3-[(2-Nitrophenyl)amino]propanoic acid” is a solid substance . It is slightly soluble in water . The storage temperature is 0-5°C . It is incompatible with strong oxidizing agents, acids, and bases .
Aplicaciones Científicas De Investigación
Metabolism in Ruminant Animals
- Detoxification in Ruminal Microorganisms : 3-Nitro-1-propionic acid (NPA), a related compound, is known to be detoxified by ruminal microorganisms. This process is significant for ruminant animals' tolerance to certain leguminous plants containing nitro toxins. Research has shown that ruminal microbes reduce nitro groups in situ, converting NPA to beta-alanine, which is further metabolized by these microbes (Anderson, Rasmussen, & Allison, 1993).
Pharmacological Research
- Antimalarial Activity : A study on compounds structurally similar to 3-[(2-Nitrophenyl)amino]propanoic acid found that certain derivatives exhibited significant antimalarial potency against Plasmodium berghei in mice. These findings highlight the potential of such compounds in developing new antimalarial drugs (Werbel et al., 1986).
Spectroscopic and Computational Analysis
- Vibrational and Electronic Absorption Spectroscopic Profiling : A detailed study conducted on 3-Amino-3-(2-nitrophenyl) propionic acid used spectroscopic methods to analyze the bonding and anti-bonding nature, nonlinear optical, electronic, and thermodynamic properties of the molecule. Molecular docking investigations were also carried out to understand its interaction with different proteins, offering insights into its potential biomedical applications (Abraham et al., 2018).
Chemical Synthesis and Applications
- Synthesis and Evaluation of Pharmaceutical Derivatives : A study focused on synthesizing novel derivatives of 3-[(2-Nitrophenyl)amino]propanoic acid and evaluating their antioxidant, anti-inflammatory, and antiulcer activities. This research demonstrates the compound's potential as a precursor for developing various pharmacologically active agents (Subudhi & Sahoo, 2011).
Biological and Toxicological Studies
- Mutagenicity and Genotoxicity Assessment : In a study assessing 3-NOP (3-nitroxy-propanol), a compound closely related to 3-[(2-Nitrophenyl)amino]propanoic acid, it was found to have no mutagenic and genotoxic potential. This suggests the safety profile of related nitro compounds in biological applications (Thiel et al., 2019).
Mecanismo De Acción
Target of Action
It’s known that this compound is used in chemical research , suggesting that it may interact with a variety of biological targets.
Mode of Action
It’s worth noting that a related compound, 3-(2-Nitrophenyl) propionic acid-paclitaxel (NPPA-PTX), is a bioreductive prodrug that can self-assemble to form nanoparticles . This suggests that 3-[(2-Nitrophenyl)amino]propanoic acid might also exhibit unique interactions with its targets.
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
As a compound used in chemical research , it likely has diverse effects depending on the specific experimental context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(2-Nitrophenyl)amino]propanoic acid. For instance, its solubility in water suggests that the compound’s action could be influenced by the hydration status of the tissues in which it is distributed. Additionally, the compound should be stored at a temperature of 0-5°C and is incompatible with strong oxidizing agents, acids, and bases , indicating that its stability and efficacy could be affected by storage conditions.
Safety and Hazards
This compound is considered hazardous. It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It should not be released into the environment . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Propiedades
IUPAC Name |
3-(2-nitroanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-9(13)5-6-10-7-3-1-2-4-8(7)11(14)15/h1-4,10H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDJJDQJGGOPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389044 | |
| Record name | 3-[(2-nitrophenyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Nitrophenyl)amino]propanoic acid | |
CAS RN |
38584-58-6 | |
| Record name | 3-[(2-nitrophenyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


